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Cat. No.: B1269521 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Tert-Butyl (mesitylsulfonyl)oxycarbamate, also known as N-Boc-O-

(mesitylsulfonyl)hydroxylamine, is a versatile and efficient electrophilic aminating agent used in

a variety of organic transformations. Its robust nature and high reactivity make it a valuable tool

for the introduction of a protected amino group into organic molecules. This document provides

detailed application notes and experimental protocols for the use of tert-butyl
(mesitylsulfonyl)oxycarbamate in two key transformations: the organocatalytic

enantioselective aziridination of α,β-unsaturated aldehydes and the electrophilic amination of

Grignard reagents.
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Property Value

CAS Number 36016-39-4

Molecular Formula C₁₄H₂₁NO₅S

Molecular Weight 315.39 g/mol

Appearance White to off-white solid

Solubility
Soluble in many common organic solvents such

as dichloromethane, chloroform, and toluene.

I. Synthesis of tert-Butyl
(mesitylsulfonyl)oxycarbamate
A standard procedure for the synthesis of tert-butyl (mesitylsulfonyl)oxycarbamate involves

the reaction of 2-mesitylenesulfonyl chloride with N-Boc-hydroxylamine in the presence of a

base.

Experimental Protocol
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add

2-mesitylenesulfonyl chloride (1.0 eq) and dissolve it in anhydrous diethyl ether.

Add N-Boc-hydroxylamine (1.2 eq) to the solution.

Cool the reaction mixture to 0 °C in an ice bath.

Slowly add triethylamine (1.5 eq) dropwise to the stirred solution.

Allow the reaction to stir at 0 °C for 2-4 hours, monitoring the progress by thin-layer

chromatography (TLC).

Upon completion, filter the reaction mixture to remove the triethylammonium chloride salt

and wash the solid with diethyl ether.

Combine the filtrates and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a mixture of

ethyl acetate and hexanes as the eluent to afford tert-butyl
(mesitylsulfonyl)oxycarbamate as a white solid.

II. Organocatalytic Enantioselective Aziridination of
α,β-Unsaturated Aldehydes
Tert-butyl (mesitylsulfonyl)oxycarbamate is a key reagent in the organocatalytic

enantioselective aziridination of α,β-unsaturated aldehydes, providing access to chiral 2-

formylaziridines, which are valuable synthetic intermediates.[1][2] This reaction is typically

catalyzed by a chiral secondary amine, such as a derivative of proline.

Reaction Mechanism
The reaction is proposed to proceed through a domino aza-Michael-intramolecular cyclization

sequence. The chiral secondary amine catalyst reacts with the α,β-unsaturated aldehyde to

form an enamine intermediate. This is followed by a nucleophilic attack of the enamine on the

electrophilic nitrogen of tert-butyl (mesitylsulfonyl)oxycarbamate (the aza-Michael addition).

The subsequent intramolecular cyclization of the resulting intermediate, with the

mesitylenesulfonate acting as a leaving group, affords the desired aziridine and regenerates

the catalyst.
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Caption: Proposed mechanism for the organocatalytic aziridination.

General Experimental Protocol
To a vial, add the α,β-unsaturated aldehyde (1.0 eq), the chiral secondary amine catalyst

(e.g., (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether, 20 mol%), and the

solvent (e.g., chloroform or toluene).

Stir the mixture at the desired temperature (e.g., room temperature or 0 °C).

Add a solution of tert-butyl (mesitylsulfonyl)oxycarbamate (1.2 eq) in the same solvent

dropwise.

Allow the reaction to stir for the specified time (typically 12-48 hours), monitoring by TLC.

Upon completion, concentrate the reaction mixture under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to yield the

enantiomerically enriched 2-formylaziridine.

Substrate Scope and Performance
This protocol is effective for a range of α,β-unsaturated aldehydes, affording the corresponding

N-Boc-protected aziridines in good yields and with high enantioselectivities.
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Entry

α,β-
Unsaturat
ed
Aldehyde

Catalyst
Loading
(mol%)

Solvent Time (h) Yield (%) ee (%)

1
Cinnamald

ehyde
20 CHCl₃ 24 85 98

2
(E)-Hex-2-

enal
20 CHCl₃ 24 82 97

3

(E)-3-(4-

Nitrophenyl

)acrylaldeh

yde

20 Toluene 48 75 99

4

(E)-3-(4-

Methoxyph

enyl)acrylal

dehyde

20 Toluene 36 88 96

5
Crotonalde

hyde
20 CHCl₃ 24 78 95

Data is representative and compiled from typical results reported in the literature for this type of

reaction.

III. Electrophilic Amination of Grignard Reagents
Tert-butyl (mesitylsulfonyl)oxycarbamate can serve as an electrophilic source of a Boc-

protected amino group for the amination of organometallic reagents, such as Grignard

reagents. This reaction provides a direct route to N-Boc protected primary amines.

Reaction Workflow
The general workflow involves the slow addition of the Grignard reagent to a solution of tert-
butyl (mesitylsulfonyl)oxycarbamate at low temperature. The reaction proceeds via a

nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic
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nitrogen atom of the aminating agent, with the mesitylenesulfonate anion acting as the leaving

group.
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Caption: General workflow for the electrophilic amination of Grignard reagents.

General Experimental Protocol
To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and

under an inert atmosphere, add tert-butyl (mesitylsulfonyl)oxycarbamate (1.0 eq) and

dissolve it in anhydrous tetrahydrofuran (THF).

Cool the solution to -78 °C using a dry ice/acetone bath.

Charge the dropping funnel with a solution of the Grignard reagent (1.1-1.5 eq) in THF or

diethyl ether.

Add the Grignard reagent dropwise to the stirred solution of the aminating agent over a

period of 30-60 minutes, maintaining the internal temperature below -70 °C.

After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 1-2

hours, then slowly warm to room temperature and stir for another 1-3 hours.

Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous

ammonium chloride solution.

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or

magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to obtain the N-Boc

protected amine.

Substrate Scope and Performance
This method is applicable to a variety of aryl and alkyl Grignard reagents.

Entry
Grignard
Reagent

Time (h)
Temperature
(°C)

Yield (%)

1
Phenylmagnesiu

m bromide
3 -78 to rt 75

2

4-

Methoxyphenylm

agnesium

bromide

3 -78 to rt 80

3

2-

Thienylmagnesiu

m bromide

4 -78 to rt 68

4

n-

Butylmagnesium

chloride

3 -78 to rt 65

5
Cyclohexylmagn

esium bromide
4 -78 to rt 72

Data is representative and compiled from typical results reported in the literature for

electrophilic amination of Grignard reagents with related N-Boc protected hydroxylamine

derivatives.

Safety Information
Tert-butyl (mesitylsulfonyl)oxycarbamate should be handled in a well-ventilated fume

hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and

a lab coat.

The reagent is a solid and can be irritating to the skin, eyes, and respiratory tract.

Grignard reagents are highly reactive and moisture-sensitive. All reactions involving Grignard

reagents should be carried out under strictly anhydrous conditions and an inert atmosphere.

Always quench Grignard reactions carefully at low temperatures.

Conclusion
Tert-butyl (mesitylsulfonyl)oxycarbamate is a highly effective reagent for the synthesis of N-

Boc protected amines and aziridines. The protocols described herein provide a foundation for

researchers to utilize this reagent in their synthetic endeavors. The mild reaction conditions and

broad substrate applicability make it a valuable addition to the synthetic chemist's toolbox for

the construction of complex nitrogen-containing molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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